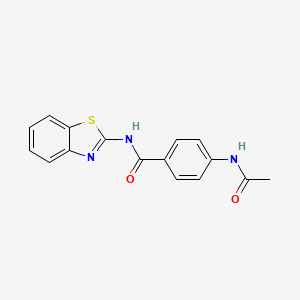![molecular formula C17H16N2O4S B5878758 methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as MBAC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is complex and varies depending on its application. In medicine, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various enzymes and signaling pathways. In addition, this compound has been found to inhibit the growth of blood vessels, which is essential for tumor growth.
In agriculture, this compound acts as a herbicide by inhibiting the activity of enzymes involved in the synthesis of plant cell walls, leading to the death of the plant. Furthermore, this compound acts as an insecticide by disrupting the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In addition, this compound has been shown to have anti-inflammatory activity, which can be beneficial in the treatment of inflammatory diseases.
In agriculture, this compound has been found to inhibit the growth of weeds and interfere with their nutrient uptake, leading to their death. Furthermore, this compound has been shown to have toxic effects on insects, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high potency and specificity. However, this compound has some limitations, including its complex synthesis method, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate. In medicine, this compound could be further studied for its potential use in combination therapy with other anticancer drugs. In addition, the development of this compound analogs with improved efficacy and reduced toxicity could be explored.
In agriculture, the development of this compound-based herbicides and insecticides with improved selectivity and reduced environmental impact could be investigated. Furthermore, the use of this compound in combination with other pesticides could be explored to enhance their effectiveness.
In environmental science, the use of this compound for the removal of heavy metals from contaminated water could be further studied, including the development of this compound-based water treatment systems. Furthermore, the use of this compound for the removal of other pollutants from water could be explored.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. This compound has been extensively studied for its potential antitumor, antibacterial, herbicidal, insecticidal, and chelating activities. The mechanism of action of this compound is complex and varies depending on its application. This compound has several advantages for lab experiments, including its high potency and specificity, but also has some limitations, including its complex synthesis method and potential toxicity. There are several future directions for the study of this compound, including the development of this compound analogs with improved efficacy and reduced toxicity, the use of this compound in combination with other anticancer drugs and pesticides, and the development of this compound-based water treatment systems.
Synthesemethoden
Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-methoxybenzoic acid, thionyl chloride, and methylamine. The synthesis method of this compound is complex and requires expertise in organic chemistry to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various areas of scientific research. In medicine, this compound has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to have antibacterial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. Furthermore, this compound has been shown to have insecticidal activity against various insect pests, including mosquitoes and fruit flies.
In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water. This compound has been found to be an effective chelating agent, which can bind to heavy metals and remove them from water.
Eigenschaften
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-12-9-7-11(8-10-12)15(20)19-17(24)18-14-6-4-3-5-13(14)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZREPUEWNZSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)


![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)


![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)